molecular formula C15H11F2N3O2 B15055517 2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B15055517
M. Wt: 303.26 g/mol
InChI Key: PRNJQKLAYPVIDE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

2-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H11F2N3O2/c16-15(17)21-10-7-5-9(6-8-10)13-19-14(22-20-13)11-3-1-2-4-12(11)18/h1-8,15H,18H2

InChI Key

PRNJQKLAYPVIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps. One common approach is the reaction of 4-(difluoromethoxy)benzohydrazide with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of reagents and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl or oxadiazole rings .

Scientific Research Applications

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₅H₁₁F₂N₃O₂
  • Key Features :
    • A 1,2,4-oxadiazole core linked to an aniline moiety at position 3.
    • Position 3 of the oxadiazole is substituted with a 4-(difluoromethoxy)phenyl group.
    • The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing effects and enhanced metabolic stability compared to methoxy (-OCH₃) .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The table below compares the target compound with analogs differing in substituents at position 3 of the oxadiazole ring:

Compound Name Substituent on Oxadiazole Key Properties Biological Relevance
Target Compound 4-(Difluoromethoxy)phenyl - Electron-withdrawing -OCF₂H group; enhances lipophilicity and stability Potential antimicrobial/antiviral activity
4-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline (Compound 278) 3-(Trifluoromethyl)phenyl Stronger electron-withdrawing -CF₃ group; higher metabolic resistance Improved pharmacokinetic profile
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline 3,4-Dimethoxyphenyl Electron-donating -OCH₃ groups; reduced stability, increased polarity May exhibit CNS activity due to BBB penetration
2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline 2-Thienyl Heterocyclic sulfur atom; altered π-π stacking and solubility Uniquely interacts with sulfur-binding enzymes
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline 4-Methylphenyl Mild electron-donating -CH₃; moderate lipophilicity Generic scaffold for kinase inhibitors

Positional Isomerism and Linker Effects

  • 4-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline ():

    • A methylene linker (-CH₂-) separates the oxadiazole and aniline.
    • Increased conformational flexibility may reduce binding affinity compared to the target compound’s direct linkage .
  • 4-(Difluoromethoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}aniline ():

    • Similar linker but with a thienyl group; sulfur participation in hydrogen bonding could alter target specificity .

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups :
    • The target’s -OCF₂H group balances moderate electron withdrawal with metabolic stability, unlike the stronger -CF₃ (Compound 278) or electron-donating -OCH₃ (dimethoxyphenyl analog) .
  • Lipophilicity (LogP) :
    • Difluoromethoxy (-OCF₂H): LogP ~2.5 (estimated).
    • Trifluoromethyl (-CF₃): LogP ~3.0.
    • Methoxy (-OCH₃): LogP ~1.8 .

Biological Activity

2-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is C11H7F2N3O2C_{11}H_{7}F_{2}N_{3}O_{2}, with a molecular weight of 251.19 g/mol. It features a difluoromethoxy group attached to a phenyl ring, which is a characteristic structure in many pharmacologically active compounds.

PropertyValue
Chemical FormulaC11H7F2N3O2
Molecular Weight251.19 g/mol
IUPAC Name2-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline
PubChem CID4962224

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antitumor activity. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, oxadiazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Case Studies

  • Antitumor Efficacy : A study conducted on various oxadiazole derivatives showed that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa cells). The study highlighted the importance of the difluoromethoxy group in enhancing biological activity .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

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